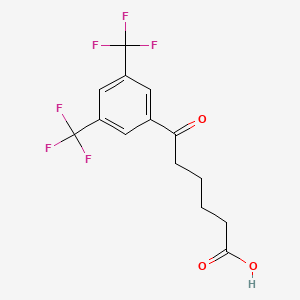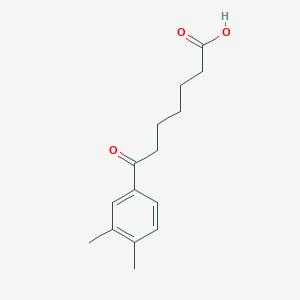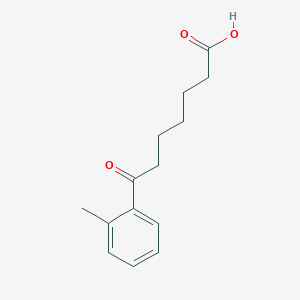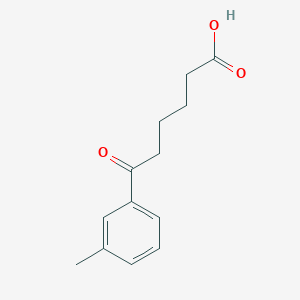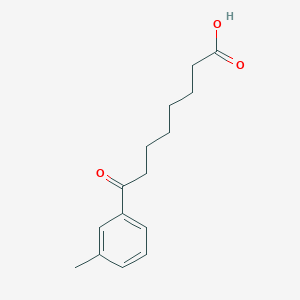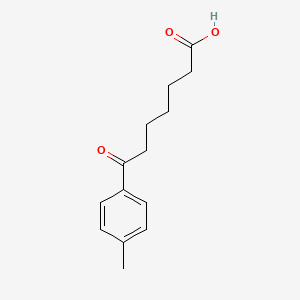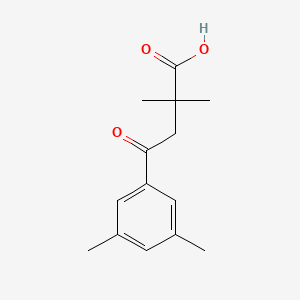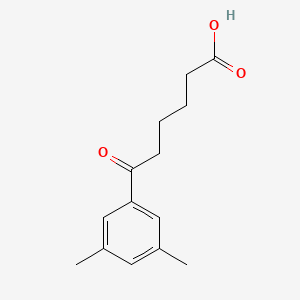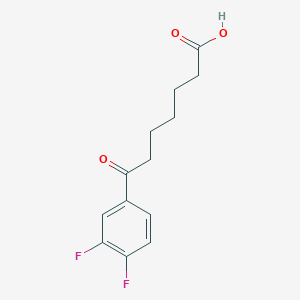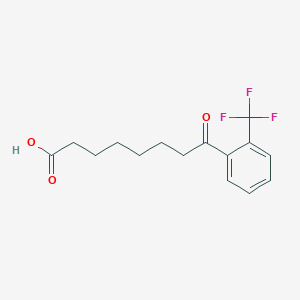
8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid is a chemical compound with the molecular formula C15H17F3O3 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of 8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid consists of 15 carbon atoms, 17 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms . The exact structure can be found in databases like PubChem and ChemSpider .Chemical Reactions Analysis
Specific chemical reactions involving 8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid are not detailed in the available resources. More research may be needed to fully understand its reactivity .Physical And Chemical Properties Analysis
8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid has a molecular weight of 302.28900 and a density of 1.218g/cm3 . Its boiling point is 420.1ºC at 760 mmHg . More detailed physical and chemical properties can be found in databases like PubChem and Chemsrc .Aplicaciones Científicas De Investigación
Biomedical Applications : Copolyesters of 8-(3-hydroxyphenyl)octanoic acid and 4-hydroxybenzoic acid or its brominated derivative have been synthesized for potential biomedical applications. These polymers, with hydrolytically degradable aliphatic carbonyl groups and better crystallinity compared to poly(hydroxyalkanoate)s, exhibit interesting properties, including a birefringent melt with opalescence and worm-like texture of a nematic phase, making them suitable for specific biomedical uses (Abraham, Prasad, Pillai & Ravindranathan, 2002).
Thermal Properties in Polymer Synthesis : Research on the thermal alteration of cyclic fatty acids, like methyl 8-[2-(cis-pent-2'-enyl)-3-oxo-cis-cyclopent-4-enyl] octanoate, has shed light on the thermal behavior of these compounds, which is crucial in understanding their stability and usability in polymer synthesis (Vick, Zimmerman & Weisleder, 1979).
Liquid Crystalline Behavior : The study of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid highlights its thermotropic liquid crystalline behavior, which is significant for applications in liquid crystal displays and other related technologies. The research details the synthesis and characterization of this compound, emphasizing its phase transition and liquid crystalline properties (Cai Li, 2009).
Environmental Biotechnology : The biotransformation of 8:2 fluorotelomer alcohol to perfluorocarboxylic acids, including perfluorooctanoic acid, in soil and by soil bacteria, has been studied. This research is vital in understanding the environmental fate and biodegradation of fluorotelomer-based compounds, with implications for pollution control and environmental remediation (Liu, Lee, Nies, Nakatsu & Turcot, 2007).
Bio-Lubricant Production : Research into the synthesis of dioxo-dioxane and dioxo-dioxepane ethyl oleate derivatives as bio-lubricant base stocks is significant. This study shows the potential of using derivatives of octanoic acid in producing environmentally friendly lubricants with properties comparable to commercial lubricants (Wahyuningsih & Kurniawan, 2020).
Mecanismo De Acción
Safety and Hazards
Safety data sheets indicate that 8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid should be handled with care. Precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in well-ventilated areas . More detailed safety information can be found in the provided safety data sheet .
Propiedades
IUPAC Name |
8-oxo-8-[2-(trifluoromethyl)phenyl]octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3O3/c16-15(17,18)12-8-6-5-7-11(12)13(19)9-3-1-2-4-10-14(20)21/h5-8H,1-4,9-10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMJOXYUWMHCHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645406 |
Source


|
| Record name | 8-Oxo-8-[2-(trifluoromethyl)phenyl]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid | |
CAS RN |
898791-04-3 |
Source


|
| Record name | 8-Oxo-8-[2-(trifluoromethyl)phenyl]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

